PI-103

Vue d'ensemble

Description

PI-103 est un inhibiteur puissant de la phosphatidylinositol 3-kinase et de la cible mammalienne de la rapamycine. Il est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber plusieurs kinases impliquées dans la croissance, la prolifération et la survie cellulaires. This compound a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans le ciblage des voies qui sont fréquemment dérégulées dans les cancers humains .

Applications De Recherche Scientifique

PI-103 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool to study kinase inhibition and signal transduction pathways.

Biology: Employed in cell biology to investigate the effects of kinase inhibition on cell growth and survival.

Medicine: Explored as a potential therapeutic agent in cancer research, particularly in targeting pathways involved in tumor growth and proliferation.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways.

Mécanisme D'action

Mode of Action

PI-103 interacts with its targets by inhibiting the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) . This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to a decrease in cell proliferation and an increase in apoptosis . The compound also affects the phosphorylation of Akt, FOXO3a, and p70S6-kinase .

Pharmacokinetics

It’s known that this compound undergoes efficient glucuronidation in human liver microsomes (hlm) and human intestine microsomes (him) . The intrinsic clearance (CLint) values of the oxidated metabolite (M1) in HLM and HIM were found to be 3.10 and 0.08 μL min −1 mg −1, respectively .

Result of Action

This compound has been shown to inhibit cell proliferation and tumor growth through its direct effects on the inhibition of PI3K and mTOR . It has demonstrated promising results in mouse models of different tumor types, including glioblastoma . Furthermore, this compound has been found to induce apoptosis, especially in the compartment containing leukemic stem cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound revealed marked species differences, suggesting that the compound’s action can vary depending on the biological environment . Additionally, this compound displayed broad-spectrum inhibition towards human CYPs and UGTs isozymes, indicating potential drug-drug interactions . The inhibited human CYP and UGT activities could trigger harmful drug-drug interactions when this compound is co-administered with other drugs .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

PI-103 is a selective inhibitor for the α-isoform of PI 3-Kinase . It also inhibits DNA-PK and mTOR1 and mTOR2 . This compound shows little activity against a wide array of protein kinases . It interacts with human cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT) enzymes .

Cellular Effects

This compound has been shown to attenuate the PI3K-AKT signaling pathway in T-Cell Lymphoma exposed to Hydrogen Peroxide . It suppresses the enhanced level of reactive oxygen species (ROS) and significantly down-regulates phosphorylation of AKT, PDK1, BAD and level of TNFR1 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PI3K-AKT signaling pathway . It binds to and inhibits PI3K, leading to a decrease in the activation of AKT, a serine/threonine protein kinase .

Temporal Effects in Laboratory Settings

The metabolic activity of this compound has been investigated, revealing marked species differences . Dogs, rats, mice, and mini-pigs were not found to be appropriate animal models .

Metabolic Pathways

This compound undergoes efficient glucuronidation with intrinsic clearance (CLint) values of 15.59 and 211.04 mL min 1 mg 1 for mono-glucuronide (M2) by human liver microsomes (HLM) and human intestine microsomes (HIM), respectively .

Transport and Distribution

This compound-O-glucuronide is mainly excreted by breast cancer resistance protein (BCRP), multidrug resistance-associated protein 1 (MRP1), and MRP4 transporters .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PI-103 peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau pyridofuropyrimidine. La synthèse commence généralement par la préparation de la 4-morpholinylpyridine, qui est ensuite soumise à une série de réactions, y compris la cyclisation, la nitration et la réduction, pour former le composé souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques standard de synthèse organique. Le processus implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

PI-103 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le noyau pyridofuropyrimidine.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de this compound, ainsi que des analogues substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil chimique pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé en biologie cellulaire pour étudier les effets de l'inhibition des kinases sur la croissance et la survie cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel dans la recherche sur le cancer, en particulier pour cibler les voies impliquées dans la croissance et la prolifération tumorale.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies des kinases.

Mécanisme d'action

This compound exerce ses effets en inhibant la phosphatidylinositol 3-kinase et la cible mammalienne de la rapamycine. Ces kinases sont impliquées dans des processus cellulaires clés tels que la croissance, la prolifération et la survie cellulaires. En inhibant ces kinases, this compound perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale. Le composé induit également l'autophagie et l'apoptose dans les cellules cancéreuses, contribuant ainsi davantage à ses effets antitumoraux .

Comparaison Avec Des Composés Similaires

Composés similaires

PI-540 : Un autre inhibiteur puissant de la phosphatidylinositol 3-kinase avec une solubilité et un métabolisme améliorés par rapport à PI-103.

PI-620 : Similaire à PI-540, avec une meilleure distribution tissulaire et une efficacité antitumorale accrue.

Unicité

This compound est unique en raison de sa forte puissance et de sa sélectivité envers plusieurs kinases, notamment la phosphatidylinositol 3-kinase, la cible mammalienne de la rapamycine et la protéine kinase dépendante de l'ADN. Cette inhibition à large spectre en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Propriétés

IUPAC Name |

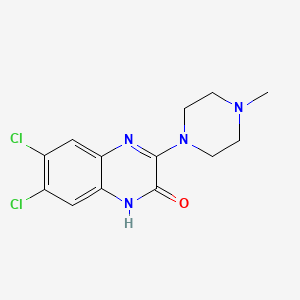

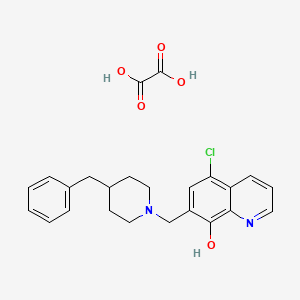

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVCWJQQGGETHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190676 | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371935-74-9 | |

| Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pi-103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PI-103 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PI-103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)